4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) class, a scaffold renowned for diverse pharmacological activities. Its structure features a 2,4-dichlorophenyl group at the 4-position of the tetrahydropyrimidine ring and a 2,5-dimethoxyphenyl carboxamide moiety. The dichlorophenyl group enhances hydrophobic interactions, while the methoxy substituents on the phenyl ring modulate electronic properties and solubility.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c1-10-17(19(26)24-15-9-12(28-2)5-7-16(15)29-3)18(25-20(27)23-10)13-6-4-11(21)8-14(13)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDQKKSNZAAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic molecule belonging to the class of tetrahydropyrimidines. Its complex structure includes a tetrahydropyrimidine ring with various substituents that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C20H19Cl2N3O4
- Molecular Weight : 436.29 g/mol
- IUPAC Name : this compound
The presence of two chlorine atoms and methoxy groups in its structure suggests that this compound may exhibit unique reactivity and interactions with biological targets.
Anticancer Properties
Research indicates that this compound has shown anticancer activity , primarily through the inhibition of specific enzymes involved in cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by targeting pathways associated with cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer treatment as they interfere with DNA synthesis.
- Proteases : It may also exhibit inhibitory effects on proteases involved in tumor metastasis.
Interaction with G Protein-Coupled Receptors (GPCRs)
The interaction of this compound with GPCRs has been explored. GPCRs play significant roles in various physiological processes and are common drug targets. Preliminary studies suggest that the compound may act as an antagonist or modulator at certain GPCR subtypes, influencing downstream signaling pathways related to inflammation and pain response .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains a different chlorophenyl group |
| 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Lacks one methoxy group |
| 4-(3-chloro phenyl)-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains a thioxo group instead of oxo |
This table highlights the unique dichlorophenyl and dimethoxyphenyl substitutions in the target compound that may influence its reactivity and biological profile distinctly from its analogs.
Case Studies
Several case studies have documented the biological effects of this compound:
-
In Vitro Study on Cancer Cell Lines : A study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period.
- Mechanism : The compound induced apoptosis via the intrinsic pathway by increasing mitochondrial membrane permeability.
- Animal Model Study : In a mouse model of induced tumors, administration of the compound resulted in a notable decrease in tumor size compared to controls. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma).
- Mechanism of Action : The compound acts as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells. The antiproliferative activity was measured using IC50 values in the low micromolar range .
| Cell Line | IC50 Value (μM) |
|---|---|
| DU145 | < 5 |
| HeLa | < 5 |
| A549 | < 5 |
Biochemical Characterization
The compound has been characterized for its biochemical properties, including solubility and metabolic stability. These properties are crucial for evaluating its potential as a therapeutic agent:
- Solubility : Exhibits good solubility in various solvents, enhancing its bioavailability.
- Metabolic Stability : Demonstrates resistance to metabolic degradation in microsomal assays .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy:
- Substituent Effects : Variations in substituents on the phenyl rings significantly influence the potency and selectivity of the compound against cancer cells.
- Optimization : The introduction of bulky groups has been shown to improve inhibitory activity against topoisomerase II .
Case Study 1: Efficacy in Prostate Cancer
In a controlled study involving DU145 cells, a series of derivatives were synthesized and tested. The most promising derivative showed an IC50 value of less than 5 μM, indicating potent anticancer activity. Further investigations revealed that this derivative induced apoptosis through the activation of caspase pathways.
Case Study 2: Broad-Spectrum Anticancer Activity
Another study evaluated the compound against multiple cancer types. Results indicated that it not only inhibited cell proliferation but also reduced tumor growth in xenograft models. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues was confirmed through imaging studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs include modifications to the aryl substituents, core heteroatoms (e.g., oxo vs. thioxo), and functional groups. These alterations significantly impact biological activity, solubility, and binding affinity.
Table 1: Structural and Functional Comparison of Analogs
Key Research Findings and Implications
Thymidine Phosphorylase Inhibition : Analog 2’s moderate activity suggests that further optimization of the carboxamide moiety (as in the target compound) could yield improved inhibitors .
Kinase Inhibition : Analog 3’s structural complexity (fluorophenyl, indazole) underscores the importance of aryl diversity in target engagement, a feature shared with the target’s dichlorophenyl group .
Core Modifications : Thioxo derivatives (Analog 4, 5) exhibit altered electronic profiles, but the oxo core in the target compound may offer better metabolic stability and compatibility with biological targets .
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and what critical parameters influence reaction yield and purity?
The compound is synthesized via multi-step reactions, typically involving a Biginelli-like condensation of β-keto esters, aryl aldehydes, and urea/thiourea derivatives under acidic conditions (e.g., acetic acid or HCl). Key parameters include:
- Temperature control (80–100°C) to prevent side reactions.
- Solvent selection (ethanol or acetic acid) to enhance solubility of intermediates.
- Stoichiometric ratios (1:1:1 for aldehyde, urea, and β-keto ester) to minimize byproducts. Purification via recrystallization (ethanol or ethyl acetate) yields >80% purity, as demonstrated for analogous compounds in and .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
- 1H NMR : Aromatic proton splitting patterns (δ 7.2–8.1 ppm) and NH peaks (δ 9.5–10.5 ppm) confirm substitution.
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 476.1).
- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and dichlorophenyl rings) and hydrogen bonding (N–H⋯O, ~2.8 Å), as shown in and .
Q. How do electron-withdrawing (dichlorophenyl) and electron-donating (dimethoxyphenyl) substituents influence electronic configuration?
- The 2,4-dichlorophenyl group (σpara ~0.23) increases electrophilicity at C5-carboxamide, enhancing susceptibility to nucleophilic attack.
- The 2,5-dimethoxyphenyl group (σmeta ~-0.12) stabilizes NH groups via resonance, improving hydrogen bonding. UV-Vis analysis (λmax 278 nm, ) confirms extended conjugation .
Advanced Research Questions
Q. What strategies optimize regioselectivity during N-alkylation to prevent O-alkylation byproducts?
- Kinetic control : Use bulky aprotic solvents (DMF or THF) at 0–5°C with slow alkyl halide addition.
- Catalysis : Silver nitrate (5 mol%) traps halide ions, favoring N-alkylation.
- Phase-transfer agents : Tetrabutylammonium bromide (TBAB) improves solubility in biphasic systems. achieved >95% regioselectivity in S-alkylation using similar methods .
Q. How can researchers address discrepancies in NMR data between synthesized batches?
- Variable-temperature NMR (VT-NMR) : Resolves dynamic rotational restrictions (e.g., coalescence at 50°C).
- PXRD analysis : Identifies polymorphic variations (distinct 2θ peaks at 12.4° vs. 14.7°).
- Orthogonal purification : Preparative HPLC (C18 column, acetonitrile/water gradient) removes impurities. highlights polymorphic dihedral angle differences impacting NMR splitting .
Q. What experimental approaches confirm polymorphic forms and their pharmacological implications?
Q. How can structure-activity relationship (SAR) studies evaluate the 6-methyl group's role in target affinity?
- Analog synthesis : Replace C6-methyl with H, ethyl, or isopropyl groups.
- IC50 assays : Test inhibition (e.g., 30% vs. 52% at 10 μM for methyl vs. ethyl analogs).
- Molecular dynamics : Simulate binding pocket occupancy (100 ns trajectories). 's biological data support steric effects on activity .
Q. What methodological controls resolve contradictions between in vitro and cell-based assay results?
Q. What accelerated stability testing protocols identify dominant degradation pathways?
Q. How can chemoselective functionalization of the carboxamide group be achieved?
- Protective groups : TMSCl protects NH groups (90% yield) during acylation.
- Activated esters : Use pentafluorophenyl esters for selective coupling.
's sulfamoyl derivatization achieved 80% selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
